

A Spectroscopic Comparison of 2-(2-Nitrophenyl)ethanamine and Its Derivatives

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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-(2-Nitrophenyl)ethanamine** and its derivatives. The information presented is curated to assist in the identification, characterization, and quality control of these compounds, which are valuable intermediates in pharmaceutical synthesis. This document outlines the key spectroscopic features across various analytical techniques, supported by experimental data and protocols.

Introduction

2-(2-Nitrophenyl)ethanamine is a primary amine containing a nitroaromatic moiety. Its structure, and those of its derivatives, give rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for confirming molecular structure, assessing purity, and studying chemical transformations. This guide focuses on the most common spectroscopic techniques used for the characterization of such organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(2-Nitrophenyl)ethanamine** and a selection of its derivatives. These data points are essential for comparative analysis and identification.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Ar-H (ppm)	-CH ₂ -Ar (ppm)	-CH ₂ -N (ppm)	-NH ₂ (ppm)	Other Signals (ppm)
2-(2-Nitrophenyl)ethanamine	7.30-8.10 (m, 4H)	3.20 (t, 2H)	3.05 (t, 2H)	1.40 (s, 2H)	
2-(4-Nitrophenyl)ethanamine	8.15 (d, 2H), 7.40 (d, 2H)	3.15 (t, 2H)	2.95 (t, 2H)	1.35 (s, 2H)	
N-methyl-2-(2-nitrophenyl)ethanamine	7.35-8.15 (m, 4H)	3.25 (t, 2H)	2.90 (t, 2H)	-	2.50 (s, 3H, N-CH ₃)

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Ar-C (ppm)	Ar-C-NO ₂ (ppm)	Ar-C-CH ₂ (ppm)	-CH ₂ -Ar (ppm)	-CH ₂ -N (ppm)	Other Signals (ppm)
2-(2-Nitrophenyl)ethanamine	124.5, 127.0, 132.0, 133.5	149.0	136.5	35.5	41.0	
2-(4-Nitrophenyl)ethanamine	123.8 (2C), 129.5 (2C)	146.5	147.0	35.0	41.5	
N-methyl-2-(2-nitrophenyl)ethanamine	124.8, 127.2, 132.3, 133.8	149.2	136.0	35.2	50.5	36.0 (N-CH ₃)

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch	Ar-NO ₂ Stretch (asym/sym)	C-N Stretch	Ar-H Bending
2-(2-Nitrophenyl)ethanamine	3370, 3290 (two bands, primary amine)	1525 / 1350	1335-1250	780, 740
2-(4-Nitrophenyl)ethanamine	3365, 3285	1520 / 1345	1335-1250	850
N-methyl-2-(2-nitrophenyl)ethanamine	3350 (one band, secondary amine)	1528 / 1352	1335-1250	785, 745

Table 4: UV-Vis and Mass Spectrometry Data

Compound	UV-Vis λ_{max} (nm)	Mass Spec (EI) m/z (relative intensity)
2-(2-Nitrophenyl)ethanamine	~260 ($\pi \rightarrow \pi^*$ of nitroaromatic)	166 (M^+), 149, 120, 92, 77
2-(4-Nitrophenyl)ethanamine	~274 ($\pi \rightarrow \pi^*$ of nitroaromatic)	166 (M^+), 149, 120, 92, 77
N-methyl-2-(2-nitrophenyl)ethanamine	~260 ($\pi \rightarrow \pi^*$ of nitroaromatic)	180 (M^+), 163, 120, 92, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[1] The solution should be free of particulate matter.
- Instrumentation: The data presented was acquired on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is employed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a

transparent disk.[\[2\]](#) Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm for these compounds).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

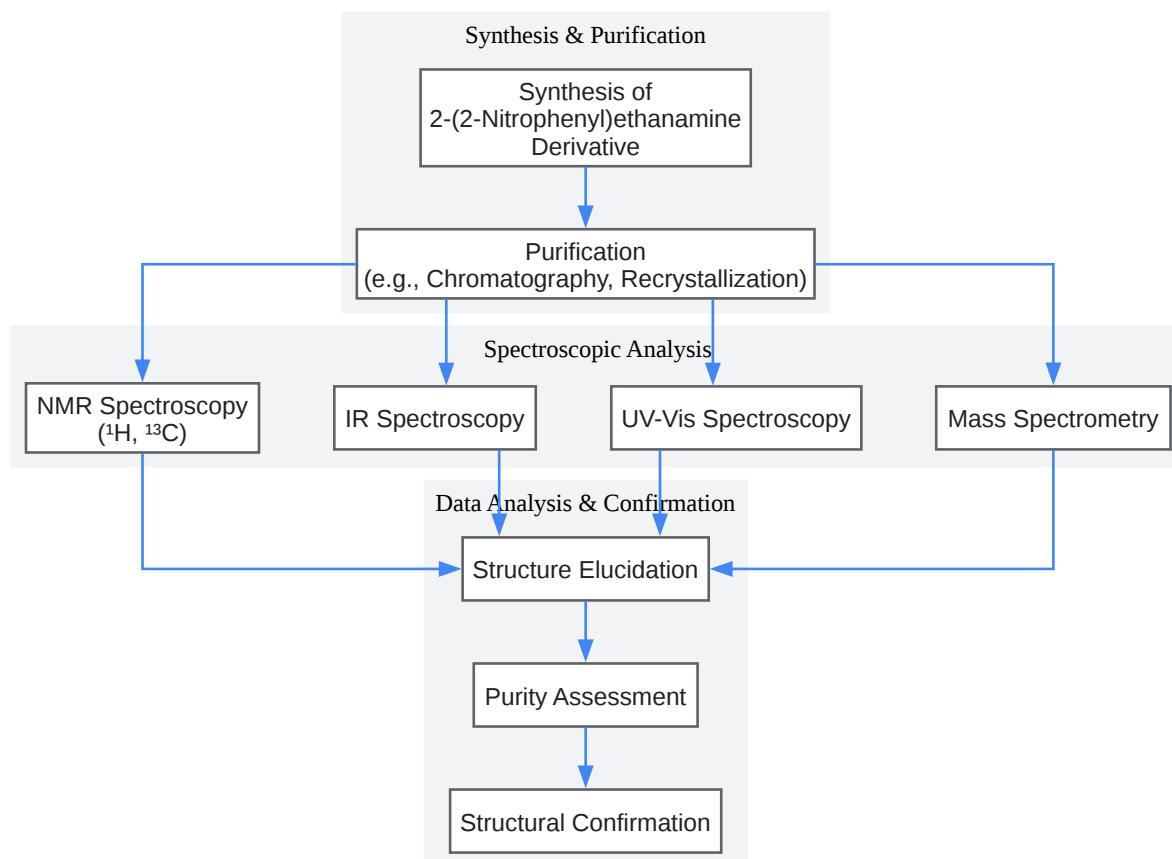
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for small, thermally stable molecules.[\[3\]](#)[\[4\]](#) In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[3\]](#)[\[4\]](#)

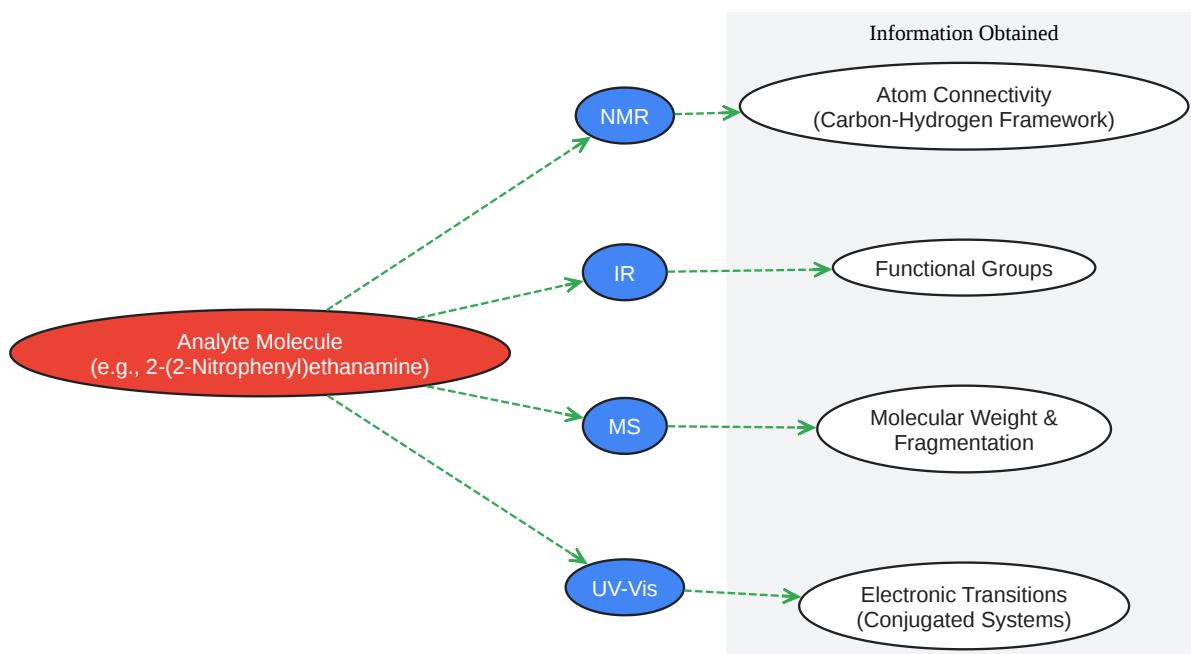
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
- Data Interpretation: The mass spectrum provides the molecular weight of the compound (from the molecular ion peak, M^+) and structural information from the fragmentation pattern. For amines, alpha-cleavage is a dominant fragmentation pathway.[5][6]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **2-(2-nitrophenyl)ethanamine** and its derivatives.

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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.



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